
Sodium L-lactate-3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium L-lactate-3-13C: is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is a sodium salt of L-lactic acid, which is a naturally occurring organic acid. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-lactate-3-13C can be synthesized through the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the lactic acid. The fermentation broth is then processed to isolate and purify the this compound. This process includes steps such as filtration, concentration, and crystallization to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate in the presence of oxidizing agents.
Reduction: It can be reduced to propionate under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propionate
Substitution: Various substituted lactates depending on the reagent used
Scientific Research Applications
Sodium L-lactate-3-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: It is used as a metabolic tracer to study lactate metabolism and its role in various biochemical pathways.
Clinical Research: It is used in clinical studies to understand metabolic disorders and to develop therapeutic strategies.
Biological Research: It helps in studying the dynamics of lactate in cellular processes and its role in cancer metabolism.
Industrial Applications: It is used in the production of biodegradable plastics and as a food additive .
Mechanism of Action
The mechanism of action of Sodium L-lactate-3-13C involves its metabolism in the body. Lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. The carbon-13 isotope allows researchers to track the metabolic pathways and understand the dynamics of lactate metabolism .
Comparison with Similar Compounds
- Sodium D-lactate-13C3
- Lactic acid-13C3 sodium salt
- Sodium bicarbonate-13C
- D-Glucose-13C6
Comparison: Sodium L-lactate-3-13C is unique due to its specific isotopic labeling at the third carbon position, which makes it particularly useful for detailed metabolic studies. Other similar compounds, such as Sodium D-lactate-13C3, have different isotopic labeling patterns or configurations, which may be used for different types of studies. The choice of compound depends on the specific research requirements and the metabolic pathways being studied .
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
113.05 g/mol |
IUPAC Name |
sodium;2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1+1; |
InChI Key |
NGSFWBMYFKHRBD-YTBWXGASSA-M |
Isomeric SMILES |
[13CH3]C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


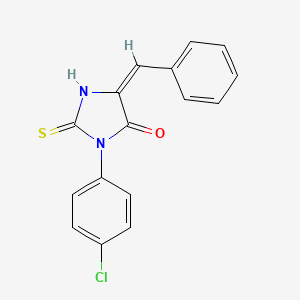
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
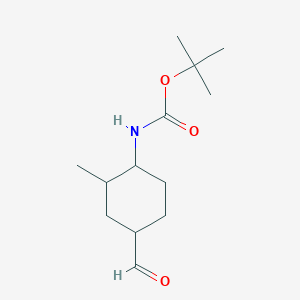

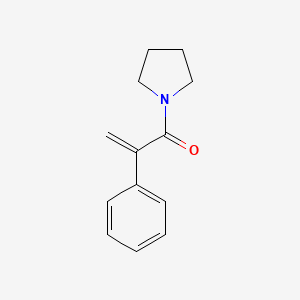
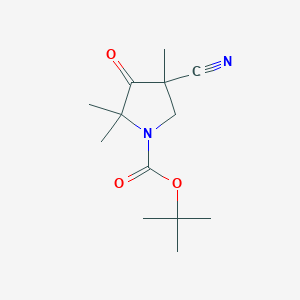
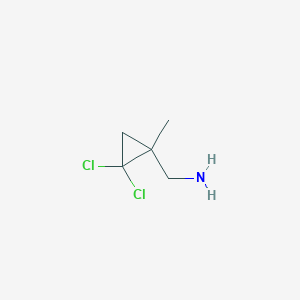
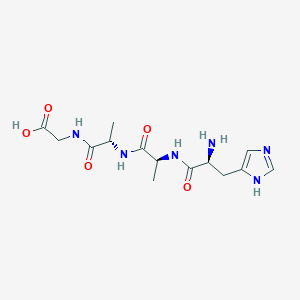

![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
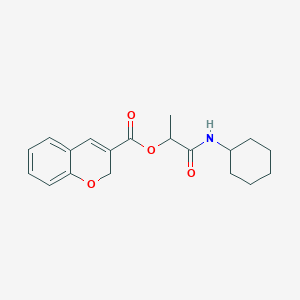
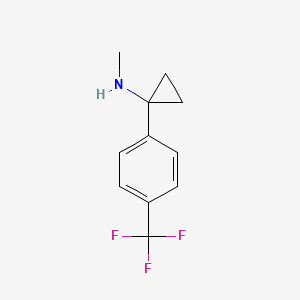

![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
